molecular formula C11H9BrN2O2 B2894232 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2089840-45-7

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2894232
CAS No.: 2089840-45-7
M. Wt: 281.109
InChI Key: JSKMMDZPNRMXGA-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated pyridazine and methoxyphenyl precursors.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Catalysts and Reagents: Common catalysts include palladium or copper-based catalysts, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    6-Chloro-2-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Fluoro-2-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs.

Properties

IUPAC Name

6-bromo-2-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-5-3-2-4-8(9)14-11(15)7-6-10(12)13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKMMDZPNRMXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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